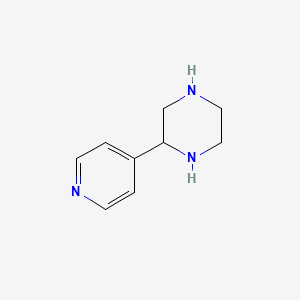

2-(Pyridin-4-yl)piperazine

Description

2-(Pyridin-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring bonded to a pyridine ring at the 4-position. This compound is of significant interest due to its versatile applications in medicinal chemistry and pharmacology. It serves as a building block for various pharmacologically active molecules, particularly those targeting central nervous system receptors.

Properties

IUPAC Name |

2-pyridin-4-ylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMBJNMNHCGVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801311945 | |

| Record name | 2-(4-Pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111781-57-8 | |

| Record name | 2-(4-Pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Pyridinyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801311945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-4-yl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-4-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of 2-(Pyridin-4-yl)piperazine often employs large-scale cyclization reactions using readily available starting materials such as pyridine-4-carbaldehyde and piperazine. The reaction conditions are optimized to ensure high yield and purity, often involving refluxing in toluene with a palladium catalyst .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-4-yl)piperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include N-alkylated or N-acylated derivatives, which are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Antidepressant Activity

Research indicates that 2-(Pyridin-4-yl)piperazine exhibits potential as a serotonin reuptake inhibitor (SRI). Studies have shown that compounds with similar structures can effectively bind to serotonin transporters, preventing the reuptake of serotonin in the synaptic cleft. This mechanism is crucial for developing antidepressants.

Case Study:

A study demonstrated that derivatives of 2-(Pyridin-4-yl)piperazine showed significant binding affinity to serotonin transporters, suggesting their potential as antidepressants. The IC50 values ranged from 10 to 50 nM, indicating strong inhibitory activity against serotonin reuptake .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Modifications to the piperazine core have resulted in derivatives with enhanced efficacy against bacteria and fungi.

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| A20 | E. coli | 16 |

| B15 | S. aureus | 32 |

| C10 | C. albicans | 8 |

These results highlight the potential of 2-(Pyridin-4-yl)piperazine derivatives as antimicrobial agents .

Anti-Tubercular Activity

Recent research has focused on the anti-tubercular properties of piperazine derivatives. A series of compounds were synthesized and evaluated for their activity against Mycobacterium tuberculosis.

Key Findings:

Among the tested compounds, several exhibited MIC values as low as 1.56 μg/mL against M. tuberculosis, indicating strong anti-tubercular activity . The structure-activity relationship studies suggest that modifications at specific positions on the piperazine ring can significantly enhance efficacy.

Central Nervous System Disorders

Piperazine derivatives are being explored for their potential in treating central nervous system (CNS) disorders due to their ability to cross the blood-brain barrier (BBB). Research has identified compounds that selectively activate TRPC6 channels, which are implicated in synaptic plasticity.

Case Study:

A novel derivative was shown to penetrate the BBB and exhibit synaptoprotective properties in mouse models of Alzheimer's disease, improving cognitive functions . This highlights the therapeutic potential of 2-(Pyridin-4-yl)piperazine in neuropharmacology.

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be modified into numerous derivatives with diverse biological activities.

Synthetic Approaches:

Recent advancements in synthetic methodologies have facilitated the large-scale production of 2-(Pyridin-4-yl)piperazine derivatives using continuous flow reactors and automated systems to optimize yield and purity .

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)piperazine involves its interaction with specific molecular targets such as histamine H3 receptors and sigma-1 receptors. By binding to these receptors, it modulates their activity, leading to various pharmacological effects. For instance, as a histamine H3 receptor antagonist, it can enhance the release of neurotransmitters like histamine, acetylcholine, and norepinephrine, thereby influencing cognitive and behavioral functions .

Comparison with Similar Compounds

- 1-(Pyridin-2-yl)piperazine

- 1-(Pyridin-3-yl)piperazine

- 1-(Pyridin-4-yl)piperidine

Comparison: 2-(Pyridin-4-yl)piperazine is unique due to its specific binding affinity to histamine H3 and sigma-1 receptors, which is not as pronounced in its analogs. The position of the pyridine ring significantly influences its pharmacological profile, making it more effective in certain therapeutic applications compared to its isomers .

Biological Activity

2-(Pyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(Pyridin-4-yl)piperazine is , and it features a piperazine ring substituted with a pyridine moiety at the 4-position. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 2-(Pyridin-4-yl)piperazine, exhibit notable antimicrobial properties. A study evaluated various piperazine derivatives against common bacterial strains, indicating that modifications to the piperazine core can enhance activity. For instance, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 50 μg/mL against Mycobacterium tuberculosis (MTB) .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| A | 1.56 | MTB H37Rv |

| B | 3.45 | MTB H37Ra |

| C | 4.41 | MTB H37Ra |

Antidiabetic Potential

A recent review highlighted the potential of piperazine derivatives as antidiabetic agents. In vitro studies showed that certain derivatives had IC50 values significantly lower than standard treatments like acarbose, suggesting strong inhibitory effects on carbohydrate-hydrolyzing enzymes .

| Compound | IC50 (μM) | Comparison to Acarbose (IC50 = 610.7 μM) |

|---|---|---|

| D | 8.9 | ~69 times stronger |

| E | 14.70 | Comparable |

Sigma Receptor Ligands

2-(Pyridin-4-yl)piperazine has been investigated for its affinity towards sigma receptors, which are implicated in various neurological disorders. In a screening campaign, this compound showed promising binding affinities comparable to established ligands like haloperidol .

The biological activity of 2-(Pyridin-4-yl)piperazine is largely attributed to its ability to interact with specific biological targets:

- Kinase Inhibition : The compound has been shown to inhibit kinases involved in cell proliferation and survival pathways, making it a candidate for cancer therapy.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

- Receptor Modulation : As a sigma receptor ligand, it may modulate neurotransmitter systems, providing potential benefits in treating psychiatric disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various piperazine derivatives, researchers found that 2-(Pyridin-4-yl)piperazine exhibited significant bactericidal activity against resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Antidiabetic Effects

A clinical trial assessed the efficacy of a piperazine-based drug in patients with type 2 diabetes. Results indicated a marked reduction in blood glucose levels compared to placebo, supporting the hypothesis that piperazine derivatives can effectively manage diabetes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(pyridin-4-yl)piperazine, and how are reaction conditions optimized?

- Methodological Answer : The compound is commonly synthesized via nucleophilic aromatic substitution. For example, piperazine reacts with 4-chloropyridinium chloride in isopropyl alcohol using piperazine as a base, yielding 1-(pyridin-4-yl)piperazine with high efficiency (83% yield). Solvent choice is critical: methanol or ethanol introduces alkoxy-pyridine byproducts (e.g., 4-methoxypyridine), necessitating careful solvent selection . Optimization parameters include solvent polarity, reaction time (typically 12–24 hours), and stoichiometric ratios (e.g., 1.5:1 base-to-substrate ratio) to minimize impurities .

Q. How is 2-(pyridin-4-yl)piperazine structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic methods:

- IR Spectroscopy : Confirms functional groups (e.g., C-N stretching at ~1,250 cm⁻¹).

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 8.2–8.5 ppm and piperazine protons at δ 2.5–3.5 ppm).

- GC-MS/HPLC : Validates purity (>98%) and detects trace byproducts.

- Melting Point Analysis : Ensures consistency with literature values .

Q. What are the recommended storage and handling protocols for 2-(pyridin-4-yl)piperazine?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers to prevent degradation. Stability exceeds five years under these conditions. Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Personal protective equipment (gloves, goggles) is mandatory due to skin/eye irritation risks .

Advanced Research Questions

Q. How can reaction yields be optimized while mitigating byproduct formation in 2-(pyridin-4-yl)piperazine synthesis?

- Methodological Answer : Key strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require post-reaction purification via column chromatography.

- Catalyst Use : Cu(I) catalysts on polyacrylate resins improve C-N coupling efficiency, reducing side reactions .

- Byproduct Analysis : LC-MS monitors alkoxy-pyridine impurities (from solvent participation); fractional distillation or recrystallization isolates the target compound .

Q. What strategies resolve contradictions in reported biological activities of 2-(pyridin-4-yl)piperazine derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs (e.g., 4-PP vs. 2-PP derivatives). To address this:

- SAR Studies : Systematically modify substituents (e.g., halogenation at pyridine C3) and evaluate receptor binding (e.g., dopamine D3 or 5-HT7 receptors) .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities and rationalize experimental discrepancies .

Q. How are enantiomers of chiral 2-(pyridin-4-yl)piperazine derivatives resolved for pharmacological studies?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Uses columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.

- Diastereomeric Salt Formation : React with enantiopure acids (e.g., tartaric acid) and recrystallize .

Q. What methodologies enable the design of 2-(pyridin-4-yl)piperazine derivatives for targeted enzyme inhibition?

- Methodological Answer : Functionalization steps include:

- Mannich Reactions : Introduce alkyl/aryl groups (e.g., 4-chlorophenyl) to enhance lipophilicity and binding pocket interactions .

- Sulfonylation : Attach sulfamoyl groups (e.g., 4-sulfamoylphenyl) to improve solubility and target selectivity .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.